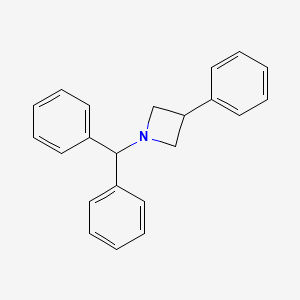

1-Benzhydryl-3-phenylazetidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzhydryl-3-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-23(17-21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDHGAELYIMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582106 | |

| Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913814-30-9 | |

| Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzhydryl 3 Phenylazetidine and Its Precursors

Direct Synthesis of 1-Benzhydryl-3-phenylazetidine

The direct formation of the C-C bond between the azetidine (B1206935) ring and the phenyl group is a key step in the synthesis of this compound. Modern cross-coupling reactions offer a powerful tool for achieving such transformations.

Iron-Catalyzed Cross-Coupling Reactions of 1-Benzhydryl-3-iodoazetidine with Phenylmagnesium Bromide

The introduction of the phenyl group at the 3-position of the 1-benzhydrylazetidine core can be accomplished through an iron-catalyzed cross-coupling reaction. This method is advantageous due to the low cost, low toxicity, and environmental friendliness of iron compared to other transition metals like palladium and nickel nih.govbanglajol.info. The reaction involves the coupling of an alkyl halide, specifically 1-Benzhydryl-3-iodoazetidine, with an aryl Grignard reagent, Phenylmagnesium Bromide banglajol.infoasianpubs.org.

The general mechanism for iron-catalyzed cross-coupling reactions between alkyl halides and aryl Grignard reagents is complex but typically involves an Fe(I)-Fe(III) catalytic cycle nih.gov. The process is initiated by the reaction of the iron salt (e.g., FeCl₃) with the Grignard reagent asianpubs.org. Slow addition of the Grignard reagent is often crucial to prevent catalyst deactivation through over-reduction and precipitation of iron nih.gov. While the specific application to 1-Benzhydryl-3-iodoazetidine is not extensively detailed in readily available literature, the principles of iron-catalyzed Kumada-type couplings provide a strong foundation for this synthetic step. The reaction would proceed by the formation of an organoiron species from Phenylmagnesium Bromide, which then reacts with 1-Benzhydryl-3-iodoazetidine to form the desired this compound product.

Key factors for a successful coupling include the choice of iron catalyst, solvent (typically THF), temperature, and the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can significantly improve product yields asianpubs.org.

Synthesis of Key Azetidine Intermediates Bearing Benzhydryl and Phenyl Moieties

Preparation of N-Benzhydryl-3-azetidinone and its Derivatives

N-Benzhydryl-3-azetidinone is a versatile intermediate. Its ketone functionality allows for further chemical manipulation, including the introduction of various substituents at the 3-position. The synthesis of this key intermediate begins with the construction of the corresponding alcohol, 1-benzhydrylazetidin-3-ol (B14779).

An improved, one-pot, and scalable synthesis for 1-benzhydrylazetidin-3-ol has been developed, which is a crucial pharmaceutically important moiety researchgate.net. The process starts with the reaction of benzhydrylamine and epichlorohydrin chemsrc.com. This reaction forms the intermediate 1-(diphenylmethylamino)-3-chloro-2-propanol.

Subsequent treatment of this amino alcohol intermediate with a base induces an intramolecular nucleophilic substitution (cyclization) to form the four-membered azetidine ring. In one documented procedure, the crude 1-(diphenylmethylamino)-3-chloro-2-propanol is dissolved in ethanol and treated with N,N-diisopropylethylamine (DIPEA) at reflux overnight to yield 1-benzhydrylazetidin-3-ol chemicalbook.com. This process has been optimized to be high-yielding (around 80%) and suitable for large-scale production without the need for chromatographic purification researchgate.net.

Table 1: Synthesis of 1-Benzhydrylazetidin-3-ol

| Starting Materials | Reagents/Conditions | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Benzhydrylamine, Epichlorohydrin | 1. Formation of amino alcohol intermediate 2. Cyclization with DIPEA in refluxing ethanol | 1-Benzhydrylazetidin-3-ol | 75% | N/A | chemicalbook.com |

| Benzhydrylamine, Epichlorohydrin | Optimized one-pot process | 1-Benzhydrylazetidin-3-ol | 80% | 99.30% | researchgate.net |

While the outline suggests the conversion of the azetidinone to the azetidin-3-ol (a reduction), the more common synthetic step is the oxidation of the alcohol to the ketone. The reduction of N-Benzhydryl-3-azetidinone to 1-benzhydrylazetidin-3-ol can be achieved using standard reducing agents for ketones, such as sodium borohydride (B1222165).

Conversely, the synthesis of N-Benzhydryl-3-azetidinone is achieved by the oxidation of 1-benzhydrylazetidin-3-ol. Several oxidation methods can be employed. One common method is the Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine chemicalbook.com. This procedure can achieve high yields, with one report indicating a 96% yield chemicalbook.com. Another method involves using a pyridine (B92270) trioxide complex in dimethylformamide chemicalbook.comchemicalbook.com.

Table 2: Oxidation of 1-Benzhydrylazetidin-3-ol to N-Benzhydryl-3-azetidinone

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol | Oxalyl chloride, DMSO, Triethylamine in Dichloromethane at -78 °C | N-Benzhydryl-3-azetidinone | 96% | chemicalbook.com |

| 1-Benzhydrylazetidin-3-ol hydrochloride | Pyridine trioxide complex, Triethylamine in Dimethylformamide at 50 °C | N-Benzhydryl-3-azetidinone | 43.2% (combined) | chemicalbook.comchemicalbook.com |

To prepare for the iron-catalyzed cross-coupling reaction, the hydroxyl group of 1-benzhydrylazetidin-3-ol must be converted into a better leaving group, such as a halide (iodide). This is typically a two-step process. First, the alcohol is converted into a sulfonate ester, such as a mesylate or tosylate. For example, 1-benzhydrylazetidin-3-ol can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form 1-benzhydryl-3-mesyloxyazetidine prepchem.com.

In the second step, the mesylate group is displaced by a halide ion in a nucleophilic substitution reaction. To synthesize 1-Benzhydryl-3-iodoazetidine, the mesylate intermediate would be treated with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. This classic Finkelstein reaction is an effective method for preparing alkyl iodides from other alkyl halides or sulfonates. The resulting 1-Benzhydryl-3-iodoazetidine is the direct precursor needed for the cross-coupling reaction described in section 2.1.1.

Synthesis of 1-Benzhydrylazetidine-3-carbonitrile as a Synthetic Precursor

1-Benzhydrylazetidine-3-carbonitrile is a valuable intermediate in the synthesis of functionalized azetidines. Its preparation typically begins from the corresponding alcohol, 1-benzhydrylazetidin-3-ol, which is commercially available or can be synthesized by reacting benzhydrylamine with epichlorohydrin.

A common and effective method to convert the hydroxyl group of 1-benzhydrylazetidin-3-ol into a nitrile functionality involves a two-step sequence. First, the alcohol is converted into a more reactive leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. The resulting sulfonate ester is then subjected to nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield 1-benzhydrylazetidine-3-carbonitrile.

Alternatively, the Mitsunobu reaction provides a direct, one-pot conversion of the alcohol to the nitrile. This reaction involves treating 1-benzhydrylazetidin-3-ol with a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a cyanide source like acetone cyanohydrin or zinc cyanide. The reaction proceeds with inversion of stereochemistry at the carbon center.

Table 1: Reaction Conditions for Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

| Step | Reagents | Solvent | Temperature | Notes |

| Mesylation | 1-Benzhydrylazetidin-3-ol, Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to RT | Formation of a mesylate intermediate. |

| Cyanation | Mesylate intermediate, Sodium cyanide | DMF | Elevated | Nucleophilic substitution to form the nitrile. |

| Mitsunobu Rxn | 1-Benzhydrylazetidin-3-ol, PPh₃, DIAD, Acetone cyanohydrin | THF | 0 °C to RT | One-pot conversion with inversion of configuration. |

Preparation of 3-Amino-3-phenylazetidine from N-Benzhydryl-3-azetidinone

A convenient and strategic route to 3-Amino-3-phenylazetidine starts from N-Benzhydryl-3-azetidinone. chemicalbook.comresearchgate.net This precursor is advantageous due to the protective benzhydryl group on the nitrogen atom and the versatile carbonyl group at the 3-position. researchgate.net The synthesis involves the introduction of both the amino and phenyl groups at the C3 position through a sequence involving a modified Strecker reaction followed by displacement and hydrogenation steps. chemicalbook.comresearchgate.net

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. In this context, a modified version is employed to introduce an amino equivalent and a cyano group to the ketone functionality of N-Benzhydryl-3-azetidinone. chemicalbook.comresearchgate.net

The reaction is carried out by treating N-Benzhydryl-3-azetidinone with dibenzylamine and trimethylsilyl cyanide in the presence of acetic acid. researchgate.net Dibenzylamine serves as the amino equivalent, while trimethylsilyl cyanide provides the nitrile group. The mixture is heated, typically to around 60°C, for several hours. researchgate.net This one-pot, three-component reaction yields N,N-Dibenzyl-1-benzhydryl-3-cyanoazetidin-3-amine.

Table 2: Reagents for Modified Strecker Reaction

| Reagent | Role |

| N-Benzhydryl-3-azetidinone | Starting material / Ketone source |

| Dibenzylamine | Amino equivalent |

| Trimethylsilyl cyanide | Cyanide source |

| Acetic Acid | Solvent / Catalyst |

Following the modified Strecker reaction, the next key transformation is the displacement of the cyano group with a phenyl group. This is achieved by reacting the intermediate, N,N-Dibenzyl-1-benzhydryl-3-cyanoazetidin-3-amine, with a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr). chemicalbook.com This organometallic reagent acts as a nucleophilic phenyl anion source, attacking the carbon of the nitrile group and, after workup, replacing it to form N,N-Dibenzyl-1-benzhydryl-3-phenylazetidin-3-amine.

The final step in the sequence is the removal of the benzyl and benzhydryl protecting groups via catalytic hydrogenation. chemicalbook.comresearchgate.net The protected amino-phenyl azetidine derivative is subjected to hydrogen gas in the presence of a palladium-based catalyst, such as palladium on carbon (Pd/C). This process, known as hydrogenolysis, cleaves the C-N bonds of the protecting groups, liberating the primary amine and yielding the final product, 3-Amino-3-phenylazetidine. chemicalbook.com

Advanced Synthetic Strategies for Azetidine Scaffolds

Ring-Forming Reactions for Azetidine (B1206935) Construction

The formation of the azetidine ring can be broadly categorized by the type of bond being formed in the key cyclization step. Among the most prevalent and versatile approaches are those that construct the ring via the formation of a carbon-nitrogen (C-N) bond. magtech.com.cn

The intramolecular formation of a C-N bond is the most classical and widely employed strategy for synthesizing the azetidine core. clockss.org This approach typically involves a 1,3-bifunctional acyclic precursor where an amine nitrogen acts as a nucleophile, attacking an electrophilic carbon at the γ-position to close the four-membered ring. Various methods have been developed to facilitate this key transformation.

Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. rsc.org This method relies on the cyclization of γ-amino compounds bearing a suitable leaving group at the C3 position. The reaction proceeds via an SN2 mechanism, where the terminal amine attacks the carbon atom, displacing the leaving group and forming the azetidine ring. u-tokyo.ac.jp

Common precursors for this reaction are γ-haloamines or γ-amino alcohols. In the case of γ-amino alcohols, the hydroxyl group must first be activated by converting it into a better leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). u-tokyo.ac.jporganic-chemistry.org For instance, the synthesis of 1,3-disubstituted azetidines can be achieved by reacting primary amines with the in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org A related synthesis, that of 1-benzhydryl-3-phthalimidoazetidine, is accomplished through the reaction of 1-benzhydryl-3-mesyloxyazetidine with potassium phthalimide, showcasing the utility of a mesylate leaving group in the formation of substituted azetidines. prepchem.com

Table 1: Examples of Azetidine Synthesis via Nucleophilic Substitution

| Starting Material | Reagent(s) | Product | Yield |

| 2-Substituted-1,3-propanediol | 1. Tf₂O, DIPEA 2. Primary Amine | 1,3-Disubstituted Azetidine | 35% |

| 1-Benzhydryl-3-mesyloxyazetidine | Potassium phthalimide, Toluene | 1-Benzhydryl-3-phthalimidoazetidine | 67.4% |

Reductive cyclization offers an alternative pathway to azetidines starting from β-chloroimines. This method involves the intramolecular cyclization of an enamine intermediate. The process is typically initiated by the reduction of the imine, which then facilitates the ring-closing reaction.

For example, β-chloroimines can be treated with sodium borohydride (B1222165) in methanol. This reaction is believed to proceed through an enamine intermediate which undergoes intramolecular cyclization to yield the azetidine product. This approach has been successfully applied to synthesize various substituted azetidines.

Table 2: Reductive Cyclization for Azetidine Synthesis

| Substrate | Reducing Agent | Solvent | Product | Yield |

| β-Chloroimine | NaBH₄ | Methanol | Substituted Azetidine | 61-70% |

The cyclization of unsaturated amines, such as allylic and homoallylic amines, provides another route to the azetidine scaffold. These reactions often employ metal-mediated processes to induce ring closure.

One common method is intramolecular aminomercuration, where an amine is treated with a mercury(II) salt, like mercuric nitrate. The reaction of a homoallylic amine with mercuric nitrate, followed by reductive demercuration with sodium borohydride, can yield an azetidine. Similarly, palladium-catalyzed intramolecular chloroamination of homoallylic N-tosylamines has been shown to produce 3-chloro-1-tosylazetidines. Another approach involves the use of tert-butyl hypoiodite, which serves as a mild and effective reagent for the cyclization of N-alkenylamides and N-alkenylsulfonamides to form various N-heterocycles, including azetidines. organic-chemistry.org

The reaction of amines with three-membered rings like epoxides and aziridines is a powerful method for constructing functionalized azetidines. frontiersin.orgresearchgate.net A classic example is the reaction of benzhydrylamine with epichlorohydrin. google.com This reaction proceeds through a nucleophilic attack of the amine on the epoxide ring, leading to a γ-amino alcohol intermediate which then undergoes intramolecular cyclization to form 1-benzhydrylazetidin-3-ol (B14779). google.com This product is a key precursor for compounds like 1-Benzhydryl-3-phenylazetidine. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov

Ring expansion of aziridines is another versatile strategy. wikipedia.org For example, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide in a one-pot reaction to yield 1-arenesulfonylazetidines. organic-chemistry.org This transformation provides a straightforward route from readily available aziridines to the corresponding four-membered azetidine ring system. organic-chemistry.org

Table 3: Azetidine Synthesis from Epoxides and Aziridines

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Benzhydrylamine | Epichlorohydrin | Stepwise addition and cyclization | 1-Benzhydrylazetidin-3-ol |

| cis-3,4-Epoxy amine | - | La(OTf)₃ (5 mol%), (CH₂Cl)₂ | Substituted Azetidine |

| 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide | Microwave, Alumina | 1-Arenesulfonylazetidine |

Modern synthetic methods have increasingly turned to transition metal catalysis for the construction of complex molecules. Palladium-catalyzed reactions, in particular, have emerged as a highly efficient tool for the synthesis of azetidines. acs.org These methods often involve the intramolecular amination of C(sp³)–H bonds, a transformation that turns a typically unreactive C-H bond into a site of cyclization. rsc.orgorganic-chemistry.org

A notable example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This reaction often uses a directing group, such as a picolinamide (B142947) (PA) group attached to the amine substrate, to guide the catalyst to the desired C-H bond. acs.org The process typically involves an oxidant, such as benziodoxole tosylate or PhI(OAc)₂, to facilitate the C-N bond-forming reductive elimination from a high-valent palladium intermediate. rsc.orgnih.gov This strategy has proven effective for creating azetidines with a predictable selectivity and under relatively mild conditions. acs.org

Table 4: Palladium-Catalyzed Azetidine Synthesis

| Substrate | Catalyst | Oxidant | Product |

| Picolinamide (PA) protected amine | Pd(OAc)₂ | PhI(OAc)₂ | PA-Azetidine |

| Amino-alkyl substrate | Palladium(II) complex | Benziodoxole tosylate | Functionalized Azetidine |

Cyclization Reactions via C-C Bond Formation

The formation of a carbon-carbon bond to complete the azetidine ring is a less common but powerful strategy that offers unique disconnection points for synthetic planning.

Intramolecular nucleophilic displacement reactions that form a C-C bond are a viable route to azetidine rings. These strategies typically involve the formation of a carbanion which then displaces a leaving group to close the four-membered ring. For instance, α-lithiated N-benzyl-N-(methoxymethyl)aziridine can be generated and subsequently reacted with an electrophile. This approach, however, is more commonly associated with aziridine (B145994) chemistry and its direct application to azetidine synthesis via C-C bond formation is less documented. A more relevant strategy involves the cyclization of γ-functionalized enamines or related species where the C-C bond formation is the key ring-closing step.

| Reactant Type | Conditions | Product | Reference |

| γ-Halo amine derivative | Strong base (e.g., LDA) | Azetidine | u-tokyo.ac.jp |

| Dihaloalkane & Amine | Base (e.g., K2CO3), Microwave | Azetidine | organic-chemistry.org |

Michael addition reactions, or conjugate additions, can be ingeniously employed to construct the azetidine skeleton. magtech.com.cn This approach typically involves the intramolecular addition of a nucleophile to an activated α,β-unsaturated system, where the newly formed bond is a C-C bond that completes the ring.

A notable example is the aza-Michael addition, which is a versatile method for creating C-N bonds. mdpi.com In the context of C-C bond formation for azetidine synthesis, a related strategy would involve an intramolecular Michael addition of a carbon nucleophile. For example, a substrate containing both a Michael acceptor and a suitably positioned enolate or equivalent carbanion precursor can undergo cyclization to form the four-membered ring. The reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines proceeds via an aza-Michael addition to yield functionalized azetidines. mdpi.com

| Reactants | Catalyst/Conditions | Product | Yield |

| Methyl (N-Boc-azetidin-3-ylidene)acetate, Azetidine | DBU, acetonitrile, 65 °C | 1,3′-Biazetidine derivative | 64% |

| Methyl (N-Boc-azetidin-3-ylidene)acetate, Piperidine | DBU, acetonitrile, 65 °C | 1-(Azetidin-3-yl)piperidine derivative | 75% |

| Methyl (N-Boc-azetidin-3-ylidene)acetate, 4-Hydroxypiperidine | DBU, acetonitrile, 65 °C | 3-(4-Hydroxypiperidin-1-yl)azetidine derivative | 75% |

Cycloaddition Reactions

Cycloaddition reactions represent a highly efficient and atom-economical approach to the azetidine core, forming two bonds in a single step.

The [2+2] cycloaddition between allenoates and imines, often catalyzed by amines or phosphines, provides a direct route to functionalized azetidines. magtech.com.cn This reaction is believed to proceed through a zwitterionic intermediate, leading to the formation of the four-membered ring. The choice of catalyst can influence the stereochemical outcome of the reaction. For example, the use of Bu₃P as a catalyst in the reaction of alkynyl ketones with N-tosylimines can lead to highly functionalized 3-pyrrolines, whereas using DMAP as the catalyst can produce completely substituted azetidines. organic-chemistry.org

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing the azetidine ring. nih.govrsc.org This reaction typically involves the photoexcitation of the imine to a singlet or triplet state, which then undergoes cycloaddition with the alkene. nih.gov

Historically, this reaction was often limited to cyclic imines to prevent E/Z isomerization, an undesired relaxation pathway for the excited imine. nih.gov However, advancements have enabled the use of acyclic imines. For instance, N-(arylsulfonyl)imines have been shown to undergo stereospecific [2+2] photocycloadditions with styrenyl alkenes when irradiated with UV light, proceeding via a singlet state exciplex. nih.gov

More recent developments have focused on using visible light photocatalysis, which offers milder reaction conditions. researchgate.netdigitellinc.com Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates (as oxime precursors) with alkenes using blue light and an Iridium(III) photocatalyst. rsc.orgrsc.org This method relies on triplet energy transfer to activate the oxime precursor and works with a broad scope of both activated and unactivated alkenes. digitellinc.comrsc.org

| Imine Component | Alkene Component | Conditions | Yield |

| N-(Arylsulfonyl)imines | Styrenyl alkenes | 365 nm UV light | 20–83% nih.gov |

| 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | UV light, Acetone (sensitizer) | 90% rsc.org |

| 2-Isoxazoline-3-carboxylates | Various alkenes | Blue light, fac-[Ir(dFppy)₃] | Good to excellent rsc.orgrsc.org |

Ring Contraction and Expansion Rearrangements

Rearrangement reactions provide non-traditional pathways to azetidines, often starting from more readily available five-membered or three-membered heterocyclic precursors. magtech.com.cn

Ring contraction of five-membered heterocycles is a key strategy. magtech.com.cn For example, the Blanc group developed a method for synthesizing N-sulfonylazetidines via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. organic-chemistry.orgrsc.orgnih.gov This reaction proceeds through a proposed nucleophilic addition to the N-activated amide, followed by rearrangement and ring contraction. This one-pot nucleophilic addition-ring contraction allows for the incorporation of various nucleophiles like alcohols, phenols, or anilines. nih.gov

Conversely, ring expansions of three-membered heterocycles like aziridines can also yield azetidines. nih.govnih.gov For instance, the reaction of N-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, provides 1-arenesulfonylazetidines. organic-chemistry.org Another innovative approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to furnish highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This reaction is proposed to proceed via an aziridinium (B1262131) ylide intermediate that undergoes a ring-opening/ring-closing cascade. nih.gov

| Starting Material | Reagents/Conditions | Product | Reference |

| α-Bromo N-sulfonylpyrrolidinones | K₂CO₃, Nucleophile (ROH, RNH₂) | α-Carbonylated N-sulfonylazetidines | rsc.orgnih.gov |

| N-Arenesulfonylaziridines | Dimethylsulfoxonium methylide, Microwave | 1-Arenesulfonylazetidines | organic-chemistry.org |

| Methylene aziridines | Rhodium carbene | Methylene azetidines | nih.gov |

Ring Contractions of Five-Membered Heterocycles

Ring contraction is a powerful, albeit less common, strategy for synthesizing azetidine derivatives from more stable five-membered heterocyclic precursors, such as pyrrolidines. This transformation typically involves a rearrangement that extrudes one atom from the ring. Photomediated reactions, for example, can induce the contraction of saturated heterocycles. One proposed mechanism involves a Norrish type II hydrogen atom transfer from an α-acylated piperidine, leading to a 1,4-diradical intermediate. This intermediate can then undergo homolytic C-N bond fragmentation and subsequent intramolecular Mannich reaction to form a new, smaller ring. nih.gov While this has been demonstrated for piperidine-to-cyclopentane conversions, similar principles could be applied to pyrrolidine-to-azetidine contractions. nih.gov

Another approach involves the reaction of substituted oxabicyclo[3.2.1]octan-8-ones with Lewis acids, which has been shown to induce a novel ring-contraction/rearrangement sequence to produce di- and triquinane frameworks. nih.gov The application of such rearrangement-based strategies to nitrogen-containing five-membered rings remains an area of synthetic exploration for accessing the azetidine core.

Ring Expansions of Three-Membered Heterocycles

The expansion of highly strained three-membered rings, such as aziridines, offers a thermodynamically favorable route to the azetidine scaffold. nih.govmdpi.com These reactions leverage the release of ring strain as a driving force.

One prominent method is the [3+1] ring expansion, where a three-membered ring reacts with a one-carbon component. For instance, the reaction of strained bicyclic methylene aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The proposed mechanism involves the formation of an aziridinium ylide intermediate, which undergoes a ring-opening/ring-closing cascade to furnish the four-membered ring. nih.gov

Vinylaziridines are particularly versatile precursors for ring expansion reactions. Depending on the reaction conditions and reagents, they can be transformed into a variety of larger azacycles. mdpi.com For example, copper-catalyzed rsc.orgresearchgate.net-rearrangements of vinylaziridines can produce substituted pyrrolidines, while thermal or transition-metal-catalyzed reactions can lead to azetidine derivatives through different mechanistic pathways. mdpi.com The synthesis of 2-azetines, unsaturated precursors to azetidines, can be achieved through the ring expansion of diazo-aziridines under copper catalysis. nih.gov

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| Bicyclic Methylene Aziridine | Rhodium Carbene | Methylene Azetidine | nih.gov |

| Diazo-aziridine | Copper Catalyst | 2-Azetine | nih.gov |

| Vinylaziridine | Varies (Heat, Metal Catalysts) | Azetidines, Pyrrolidines, Azepines | mdpi.com |

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a reliable and widely used method for the synthesis of saturated azetidine rings. β-Lactams are readily accessible through various methods, most notably the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger synthesis).

The reduction of the amide functionality within the β-lactam ring to a methylene group can be achieved using powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this transformation. For instance, the reduction of 3-vinyl-β-lactams has been accomplished during the synthesis of potential tubulin polymerization inhibitors. In one example, the hydrogenation of a dibenzylphosphate ester precursor with a palladium/carbon catalyst not only removed the protecting groups but also reduced the double bond at the C-3 position of the β-lactam ring. nih.gov

This method is particularly valuable as the stereochemistry of the substituents on the β-lactam ring, established during its synthesis, is typically retained during the reduction process. This allows for the stereocontrolled synthesis of substituted azetidines. A hypothetical route to this compound could involve the synthesis of 1-Benzhydryl-3-phenylazetidin-2-one followed by its reduction.

Stereoselective Synthesis of Azetidine Derivatives

The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for their synthesis is of paramount importance. These methods aim to control the three-dimensional arrangement of atoms, leading to specific diastereomers or enantiomers.

Diastereoselective and Enantioselective Methodologies

Diastereoselective Synthesis: These methods aim to form a specific diastereomer of a product that has multiple stereocenters. An example is the iodine-mediated cyclization of homoallylamines, which at room temperature delivers cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization pathway. nih.govresearchgate.net The stereochemistry of the starting material directly influences the stereochemical outcome of the cyclized product. Similarly, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines. figshare.com

Enantioselective Synthesis: These strategies are designed to produce one enantiomer of a chiral molecule in excess over the other. A notable example is the copper-catalyzed boryl allylation of azetines. This method allows for the direct difunctionalization of the C=C bond in the strained ring, creating two new stereogenic centers at the C-2 and C-3 positions with high enantioselectivity. acs.org Catalytic asymmetric [2+2] cycloadditions between N-sulfonylimines and allenoates, catalyzed by cinchona alkaloids, can also produce azetidines with excellent enantioselectivity. thieme-connect.com Furthermore, enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved via intramolecular C-C bond formation using a chiral phase-transfer catalyst. nih.gov

| Method | Key Feature | Stereochemical Control | Example Reference |

| Iodocyclization of Homoallylamines | 4-exo-trig cyclization | Diastereoselective (cis) | nih.gov |

| Cu-catalyzed Boryl Allylation of Azetines | Difunctionalization of C=C bond | Enantioselective | acs.org |

| Catalytic [2+2] Cycloaddition | Allenoate + Imine | Enantioselective | thieme-connect.com |

| Phase-Transfer Catalysis | Intramolecular C-C cyclization | Enantioselective | nih.gov |

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral Auxiliaries: A common strategy in asymmetric synthesis involves the temporary incorporation of a chiral molecule, or "auxiliary," into the substrate. This auxiliary directs the stereochemical course of a reaction and is subsequently removed. (S)-1-Phenylethylamine has been effectively used as both a chiral auxiliary and a nitrogen atom donor in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org More recently, tert-butanesulfinamide has emerged as a versatile chiral auxiliary for the synthesis of enantioenriched C2-substituted azetidines from achiral starting materials. acs.org The sulfinamide group provides strong chiral induction and can be easily cleaved after the azetidine ring has been formed. acs.orgresearchgate.net

Catalytic Asymmetric Approaches: The use of chiral catalysts to generate enantioenriched products is a highly efficient and atom-economical approach. Chiral azetidine-derived ligands and organocatalysts have been developed and utilized in a variety of asymmetric reactions. researchgate.netbirmingham.ac.ukresearchgate.net For instance, chiral dirhodium tetracarboxylates have been shown to be effective catalysts for the C-H functionalization of cyclohexadienes with diaryldiazomethanes, a reaction that can be used to construct chiral triarylmethanes with high enantioselectivity. nih.gov This type of catalytic C-H insertion chemistry represents a powerful tool for creating stereocenters. The development of chiral catalysts for formal [2+2] cycloadditions has also been a significant area of research, providing access to chiral azetidine scaffolds directly from achiral precursors. thieme-connect.com

Pharmacological Relevance and Structure Activity Relationship Sar of Azetidine Derivatives

General Pharmacological Activities of Azetidine-Containing Compounds

Azetidines, four-membered saturated nitrogen-containing heterocycles, are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. lifechemicals.commedwinpublishers.com Despite challenges in their synthesis owing to intrinsic ring strain, scientists have developed methods to create a diverse array of azetidine (B1206935) derivatives. medwinpublishers.commedwinpublishers.com These compounds have demonstrated an important and varied spectrum of pharmacological effects, including antimicrobial, anticancer, antioxidant, and dopamine (B1211576) antagonist activities. researchgate.netnih.govresearchgate.net The unique structural properties of the azetidine ring, such as its rigidity and stability, have made it a valuable scaffold for drug discovery, drawing considerable attention from researchers. nih.govresearchgate.net Azetidine moieties are found in both natural products, like L-azetidine-2-carboxylic acid, and synthetic compounds used in medicine. medwinpublishers.com Their versatility makes them promising candidates for developing new therapeutic agents to combat various diseases, including those caused by drug-resistant microbes. medwinpublishers.commedwinpublishers.com

Antimicrobial and Antibacterial Activities

Azetidine derivatives have been extensively studied for their potential as antimicrobial and antibacterial agents. medwinpublishers.comresearchgate.net The azetidine-2-one, or β-lactam, ring is a core component of many widely used antibiotics. lifechemicals.comijbpas.com Beyond β-lactams, other azetidine-containing compounds have shown significant activity against various bacterial strains.

For instance, combining an azetidine ring with a quinolone nucleus has produced compounds with superior antibacterial activity against quinolone-susceptible MRSA compared to established fluoroquinolones like levofloxacin. lifechemicals.com In one study, newly synthesized azetidine-2-one derivatives were evaluated for their antimicrobial activity using the zone of inhibition method. ijplsjournal.com One compound, 2-hydroxy-N-(2-oxo-4-phenylazet-1(2H)-yl-)benzamide, showed potent activity against Bacillus subtilis and Pseudomonas aeruginosa. ijplsjournal.com

Another study focused on pyridine-containing substituted phenyl azetidine-2-one derivatives. scirp.org Several of these compounds, such as 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one and 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one, exhibited notable antibacterial activity against Staphylococcus aureus when compared to the standard drug Streptomycin. medwinpublishers.com Furthermore, a series of 2-azetidinone derivatives synthesized from hippuric acid were tested against both Gram-positive and Gram-negative bacteria, with N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide being identified as the most potent antimicrobial agent in the series. nih.gov

Research into 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives also revealed significant antimicrobial potential. nih.gov Compounds AZ-10, AZ-19, and AZ-20 in this series showed promising activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.34 µM to 3.71 µM, which were superior to the reference drugs. nih.gov The results indicated that these compounds were bacteriostatic, meaning they inhibit bacterial growth. nih.gov

Table 1: Antibacterial Activity of Selected Azetidine Derivatives

| Compound/Derivative Series | Bacterial Strains | Observed Activity/Potency | Reference |

|---|---|---|---|

| Azetidine-quinolone hybrids | Quinolone-susceptible MRSA | Superior activity compared to levofloxacin | lifechemicals.com |

| 2-hydroxy-N-(2-oxo-4-phenylazet-1(2H)-yl-)benzamide | Bacillus subtilis, Pseudomonas aeruginosa | Potent activity observed | ijplsjournal.com |

| Pyridine (B92270) Containing Phenyl Azetidine-2-Ones | Staphylococcus aureus | Good activity compared to Streptomycin | medwinpublishers.com |

| AZ-10, AZ-19, AZ-20 (Azetidin-2-one derivatives) | Various bacterial strains | Significant potential with MICs from 3.34 µM to 3.71 µM | nih.gov |

Antifungal and Antitubercular Activities

The pharmacological relevance of azetidine derivatives extends to antifungal and antitubercular applications. medwinpublishers.commedwinpublishers.com Several studies have demonstrated the efficacy of these compounds against various fungal pathogens and Mycobacterium tuberculosis.

In studies of pyridine-containing azetidine-2-ones, some derivatives showed mild to moderate antifungal activity when compared with the standard drug Fluconazole. scirp.org Similarly, an evaluation of 2-azetidinone derivatives synthesized from hippuric acid confirmed their activity against fungal strains. nih.gov

The potential of azetidines as antitubercular agents is particularly noteworthy. medwinpublishers.comnih.gov A series of azetidin-2-one analogues were synthesized and tested for their activity against Mycobacterium tuberculosis (Mtb). nih.gov Two compounds, 4f and 4g, were particularly effective, showing MIC values of 1.56 µg/mL and 0.78 µg/mL, respectively, against the Mtb H37Rv strain. nih.gov The structure-activity relationship study indicated that chloro substitution on the aryloxy acid part of the molecule appeared to enhance the antimycobacterial activity. nih.gov

More recently, a series of azetidine derivatives termed BGAz were identified through a whole-cell phenotypic screen and showed potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis. nih.govacs.org These compounds exhibited MIC99 values below 10 μM and, significantly, did not lead to detectable drug resistance. nih.govacs.org The mode of action for these BGAz compounds involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope. nih.gov

Table 2: Antitubercular Activity of Specific Azetidine Derivatives

| Compound Series/Name | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Azetidin-2-one analogues (4f, 4g) | Mycobacterium tuberculosis H37Rv | Exhibited MIC values of 1.56 and 0.78 µg/mL, respectively | nih.gov |

| BGAz derivatives | Drug-sensitive and MDR-M. tuberculosis | Potent bactericidal activity (MIC99 <10 μM) with no detectable resistance | nih.govacs.org |

Anticancer and Antioxidant Properties

Azetidine derivatives have emerged as a class of compounds with significant potential in oncology and in combating oxidative stress. medwinpublishers.comresearchgate.netnih.gov Their diverse pharmacological profiles include promising anticancer and antioxidant activities.

Several novel series of N-substituted azetidinones have been synthesized and screened for their in vitro anticancer activities. medwinpublishers.com For example, certain 4-arylazetidin-2-ones, derived from the condensation of 4-arylidene hydrazino 1 isobutyl-1H-imidazo [4,5-c] quinolones with chloroacetyl chloride, exhibited good anticancer activity. medwinpublishers.com In another study, a series of 2-azetidinone derivatives were evaluated against breast cancer (MCF7) cell lines. nih.gov The compound N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide was identified as the most potent anticancer agent in this series against MCF7 cells. nih.gov

Furthermore, newly synthesized conjugates of azetidin-2-one with 1,3,4-oxadiazole/thiadiazole rings were tested for their anticancer potential. nih.gov An in vitro cytotoxicity screening revealed that derivatives AZ-5, 9, 10, 14, and 19 demonstrated high efficacy against MCF-7 cell lines, with inhibition percentages ranging from 89% to 94% at various concentrations. nih.gov Structure-activity relationship (SAR) studies of these derivatives indicated that para-substituted halogen and nitro groups contributed to their remarkable potential against cancer cells. nih.gov

In terms of antioxidant properties, many synthetic azetidine derivatives have shown greater stability and effectiveness than standard ascorbic acid. nih.gov For instance, compounds AZ-5 and AZ-15 from the azetidin-2-one series mentioned above showed potent antioxidant activity with IC50 values of 45.02 μg/mL and 42.88 μg/mL, respectively, compared to ascorbic acid's IC50 of 78.63 μg/mL. nih.gov Another study also successfully synthesized an azetidine-2-one derivative that exhibited good antioxidant activity when screened. jmchemsci.com

Activities Related to the Central Nervous System (CNS)

Azetidine-containing compounds have been recognized for their utility in treating disorders of the central nervous system (CNS). researchgate.netnih.gov Their rigid structure makes them valuable scaffolds for designing CNS-focused libraries of lead-like molecules. nih.gov Research has explored their potential as GABA uptake inhibitors, antidepressants, and modulators of key neurotransmitter systems. nih.govnih.govsigmaaldrich.com

Studies have evaluated azetidine derivatives as conformationally constrained GABA or beta-alanine analogs for their potency as GABA-uptake inhibitors. nih.govebi.ac.uk Azetidin-2-ylacetic acid derivatives with specific lipophilic residues were found to have the highest potency at the GAT-1 transporter. nih.gov Tricyclic derivatives of azetidine have also been synthesized and screened for potential antidepressant activity, with the most active compounds showing a pharmacological profile of a CNS stimulant. nih.gov

A significant area of research for azetidine derivatives is their role as dopamine receptor modulators. researchgate.net The dopaminergic system, which includes five receptor subtypes (D1-D5), is a key target for treating neurological and psychiatric disorders. cuny.edufrontiersin.org The D2-like receptors (D2, D3, D4) are particularly important targets for antipsychotic drugs. mdpi.com

A study focusing on azetidine derivatives with substitutions at the 3-position with an amide moiety evaluated their potency as dopaminergic antagonists. researchgate.net These compounds were tested for their affinity for D2 and D4 receptors. researchgate.net The research identified that derivatives built on a 1-benzhydryl-azetidine core were particularly effective. Specifically, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide emerged as the most potent D2 antagonist, while N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide was the most potent D4 antagonist among the tested compounds. researchgate.net This highlights the importance of the 1-benzhydryl group in achieving high affinity for these receptors.

Other research has focused on developing selective inhibitors of the vesicular monoamine transporter-2 (VMAT2), which is involved in dopamine release. nih.govnih.gov Novel cis- and trans-azetidine derivatives structurally related to norlobelane were synthesized and found to potently inhibit dopamine uptake into synaptic vesicles. nih.govnih.gov The cis-4-methoxy analog (22b) was the most potent inhibitor with a Ki of 24 nM, while the trans-methylenedioxy analog (15c) was nearly equipotent with a Ki of 31 nM. nih.govnih.gov

Table 3: Dopamine Receptor and Transporter Modulation by Azetidine Derivatives

| Compound | Target | Activity/Potency (Ki or IC50) | Reference |

|---|---|---|---|

| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | D2 Receptor | Most potent D2 antagonist in the series | researchgate.net |

| N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | D4 Receptor | Most potent D4 antagonist in the series | researchgate.net |

| cis-4-methoxy azetidine analog (22b) | VMAT2 | Ki = 24 nM | nih.govnih.gov |

| trans-methylenedioxy azetidine analog (15c) | VMAT2 | Ki = 31 nM | nih.govnih.gov |

Given their ability to act as antagonists at D2 and D4 dopamine receptors, azetidine derivatives are considered to have significant potential as antipsychotic agents for treating conditions like schizophrenia. researchgate.netnih.gov The development of selective dopamine receptor ligands is a major goal in the search for new treatments for a range of neurological and psychiatric disorders. cuny.edu

The antagonism of sigma receptors has also been suggested as a potential mechanism for antipsychotic drugs, and some azetidine derivatives have been explored in this context. researchgate.net Furthermore, the neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been investigated, indicating a broader potential for azetidines in treating neurological conditions. researchgate.net The natural imino acid, azetidine-2-carboxylic acid, has been studied for its potential role in the pathogenesis of multiple sclerosis by inducing a distinct oligodendrogliopathy in animal models. nih.gov This suggests that while some azetidine compounds offer therapeutic potential, others may be implicated in disease pathology, highlighting the complexity of their biological effects.

Table of Mentioned Compounds

Enzyme Inhibition

Azetidine derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases.

Dipeptidyl Peptidase IV (DPP IV): A number of azetidine-based inhibitors of DPP-IV have been developed for the treatment of type 2 diabetes. nih.gov The structure-activity relationships of these inhibitors have been extensively studied, leading to the identification of three main subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines. nih.gov Potent inhibition is often achieved with large, hydrophobic amino acid groups attached to the azetidine nitrogen. nih.gov For instance, one experimental compound demonstrated an IC50 value of 19 nM for DPP-IV inhibition in vitro. bioworld.com

Phospholipase A2 (PLA2): Certain azetidin-2-one derivatives have been synthesized and evaluated for their inhibitory activity against Phospholipase A2 (PLA2), an enzyme linked to inflammation and tuberculosis. nih.gov Studies have shown a correlation between the anti-inflammatory and anti-tubercular activities of these compounds and their ability to inhibit the PLA2 enzyme. nih.gov

Histone Deacetylases (HDACs): While specific SAR studies on azetidine-based HDAC inhibitors are emerging, the broader class of HDAC inhibitors is crucial in cancer therapy. Research has focused on developing selective inhibitors for different HDAC isoforms to minimize off-target effects.

Phosphodiesterase (PDE): Azetidine-based imidazopyridines have been designed as selective inhibitors of phosphodiesterase 10A (PDE10A). One such compound, A30, exhibited an IC50 value of 3.5 nmol/L against PDE10A with high selectivity over other PDEs. nih.gov

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of azetidine derivatives are well-documented. For example, a series of quinoline derivatives bearing azetidinone scaffolds has been synthesized and shown to possess significant anti-inflammatory and analgesic activities. nih.gov Specifically, compounds with methoxyphenyl substitutions demonstrated notable effects. nih.gov Another study on azetidine-2-one derivatives of ferulic acid found that these compounds exhibited a long-acting anti-inflammatory effect in both acute and chronic inflammation models. bmbreports.org

Structure-Activity Relationship (SAR) Studies of Substituted Azetidines

The biological activity of azetidine derivatives is highly dependent on the nature, position, and stereochemistry of their substituents.

Impact of Substitution Patterns on Biological Efficacy

The substitution pattern on the azetidine ring plays a critical role in determining the pharmacological activity. For GABA uptake inhibitors, derivatives substituted at the 2- and 3-positions with an acetic acid or carboxylic acid moiety have been explored. nih.gov In the case of anti-inflammatory azetidin-2-ones derived from ferulic acid, the position of substituents on the phenyl ring attached to the azetidine nitrogen influences activity. bmbreports.org

Stereochemical Influence on Pharmacological Activity

Stereochemistry is a crucial factor in the pharmacological activity of azetidine derivatives. For DPP-IV inhibitors, however, the stereochemistry at the 2-position of 2-cyano and 2-keto azetidines does not significantly impact inhibitory potency. nih.gov

Role of Specific Moieties in Modulating Activity

Phenyl Moiety: The presence and substitution pattern of a phenyl group can significantly modulate the biological activity of azetidine derivatives. In a series of 3-chloro-4-(substituted phenyl)-1-(5-styryl-1, 3, 4-thiadiazole-2-yl) azetidin-2-ones, the presence of methoxy, nitro, and hydroxyl phenyl groups resulted in significant anti-inflammatory activity. researchgate.net Similarly, in another series of azetidin-2-one derivatives, para-substituted halogen and nitro derivatives showed notable potential against cancer cell lines and microbial strains. nih.gov

Indole Moiety: The indole nucleus is a well-known pharmacophore, and its incorporation into azetidine-containing structures can lead to potent analgesic and anti-inflammatory agents. rsc.orgresearchgate.net The substitution of a heterocyclic moiety at the 3-position of the indole ring has been shown to markedly influence analgesic activity. scholarsresearchlibrary.com

Halo Substituents: The introduction of halogen atoms on substituent groups can significantly enhance the biological activity of azetidine derivatives. For instance, in a series of azetidine-2-one derivatives of ferulic acid, the compound with a 4-fluoro (4-F) substitution on the phenyl ring (compound 6b) was identified as the most active anti-inflammatory agent. bmbreports.org

Preclinical Evaluation of Azetidine Derivatives

Several azetidine derivatives have undergone preclinical evaluation to assess their therapeutic potential.

One notable example is KHG26792, a 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, which has been investigated for its anti-inflammatory and antioxidative properties. In preclinical studies using primary microglial cells, KHG26792 was shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide induced by amyloid-β. nih.govnih.gov It also downregulated protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) levels. nih.gov The protective effects of KHG26792 were found to be mediated through the phosphorylation of the Akt/GSK-3β signaling pathway and by decreasing the translocation of NF-κB. nih.govnih.gov

In another preclinical study, azetidine-2-one derivatives of ferulic acid were evaluated in vivo for their anti-inflammatory potential using a carrageenan-induced acute inflammation model in rats. bmbreports.org The study demonstrated that these compounds have a prolonged anti-inflammatory effect, with the maximum effect observed 24 hours after administration. bmbreports.org

Below is an interactive data table summarizing the preclinical data for selected azetidine derivatives:

| Compound | Preclinical Model | Key Findings | Reference |

| KHG26792 | Amyloid-β-treated primary microglial cells | Attenuated production of IL-6, IL-1β, TNF-α, and nitric oxide. Downregulated protein oxidation and lipid peroxidation. | nih.govnih.gov |

| Azetidine-2-one derivatives of ferulic acid | Carrageenan-induced acute inflammation in rats | Exhibited long-acting anti-inflammatory effects. | bmbreports.org |

| Quinoline derivatives with azetidinone scaffolds | Carrageenan-induced rat paw edema and Eddy's hot plate method | Showed significant anti-inflammatory and analgesic activities. | nih.gov |

| Azetidine-based DPP-IV inhibitor | In vitro enzyme assay | IC50 value of 19 nM for DPP-IV inhibition. | bioworld.com |

| Azetidine-based PDE10A inhibitor (A30) | In vitro enzyme assay | IC50 value of 3.5 nmol/L against PDE10A. | nih.gov |

Pharmacological Insights into Azetidine Derivatives: A Focus on Structure-Activity Relationships

Disclaimer: Scientific literature lacks specific studies on the pharmacological properties of 1-Benzhydryl-3-phenylazetidine. Therefore, this article explores the pharmacological relevance and structure-activity relationships of analogous azetidine derivatives to provide insights into the potential activities of the specified compound. The findings presented herein are based on research conducted on structurally related compounds and not on this compound itself.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a constituent of numerous biologically active compounds. Its unique strained ring system imparts specific conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity for various biological targets. Research has demonstrated that derivatives of azetidine exhibit a wide array of pharmacological activities, including antimicrobial and anti-inflammatory properties. The nature and position of substituents on the azetidine ring play a crucial role in determining the potency and spectrum of these activities.

While direct antimicrobial studies on this compound are not available, extensive research on other azetidine derivatives, particularly 2-azetidinones (β-lactams), has established their potential as antimicrobial agents. The antimicrobial efficacy of these compounds is significantly influenced by the substituents attached to the azetidine ring.

A study on a series of 3-chloro-4-substituted-phenyl-1-phenylazetidin-2-ones revealed that these compounds exhibit notable antibacterial and antifungal activities. The presence of a chlorine atom at the 3-position and various substituents on the phenyl ring at the 4-position were found to be important for their microbial growth inhibitory effects. nih.gov Specifically, certain derivatives showed excellent activity against a panel of microorganisms including Staphylococcus aureus, Vancomycin-resistant Enterococcus, Escherichia coli, Shigella dysentery, Aspergillus fumigatus, Candida albicans, and Penicillium species. nih.gov

Another investigation into 2-azetidinone derivatives of p-anisidine highlighted that the antimicrobial activity is influenced by the nature of the substituent at the 2-position of the azetidinone ring. sphinxsai.com One derivative featuring a 2,4-dimethylamino phenyl group demonstrated significant activity against various bacterial and fungal species. sphinxsai.com The antimicrobial action of these compounds is generally attributed to the presence of the C=O and C-N linkages within the 2-azetidinone ring structure. sphinxsai.com

Furthermore, the synthesis and evaluation of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides showed that their antibacterial activity was dependent on the substitution pattern. One of the synthesized compounds was particularly active against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov

Hybrid molecules incorporating the azetidinone ring have also been explored. A series of novel 3-chloro-1-(5-((2-oxo-2H-chromen-4-yl)thio)-4-phenylthiazol-2-yl)-4-substituted phenyl azetidin-2-ones were synthesized and screened for their antimicrobial properties. derpharmachemica.com The results indicated that some of these compounds exhibited good antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. derpharmachemica.com

Table 1: In Vitro Antimicrobial Activity of Selected Azetidinone Derivatives

| Compound/Derivative Class | Pathogenic Strains Tested | Observed Activity |

|---|---|---|

| 3-chloro-4-substituted-phenyl-1-phenylazetidin-2-ones | S. aureus, VRE, E. coli, S. dysentery, A. fumigatus, C. albicans, Penicillium spp. | Excellent activity for specific derivatives. nih.gov |

| 2-Azetidinone with a 2,4-dimethylamino phenyl group | Various bacterial and fungal species | Good activity against all tested species. sphinxsai.com |

| N-(arylidene)hydrazinoacetyl derivative of sulfadiazine | S. epidermidis, E. faecalis, P. aeruginosa | Active with MICs of 128-256 µg/mL. nih.gov |

This table is for illustrative purposes and represents data from studies on various azetidinone derivatives, not this compound.

Direct in vivo studies on the anti-inflammatory or other pharmacological activities of this compound have not been reported in the available scientific literature. However, research on other azetidine derivatives suggests that this class of compounds holds promise for therapeutic applications beyond antimicrobial effects.

For instance, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), was evaluated for its anti-inflammatory and antioxidative properties in β-amyloid-treated primary microglial cells. nih.gov The study found that KHG26792 attenuated the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide. nih.gov Although these were in vitro findings, they provide a basis for the potential in vivo anti-inflammatory effects of structurally related azetidine compounds. nih.gov The authors of the study suggested that further in vivo investigations are warranted. nih.gov

General reviews on the pharmacological prospects of azetidine derivatives often mention their potential anti-inflammatory activity, with some studies on azetidin-2-one analogues being conducted in mouse models. medwinpublishers.com The specific models and outcomes of these in vivo studies are not detailed in the available abstracts.

A study focusing on the non-protein amino acid L-azetidine-2-carboxylic acid demonstrated its pro-inflammatory effects in BV2 microglial cells, leading to an increase in nitric oxide release and the expression of pro-inflammatory markers like IL-1β and IL-6. nih.gov While this compound induced inflammation, it underscores the potential of the azetidine ring to modulate inflammatory pathways.

The evaluation of N-(1-benzhydryl-azetidin-3-yl) benzamide derivatives as dopamine D2 and D4 receptor antagonists indicates that the N-benzhydryl group is a key structural feature for this specific central nervous system activity. researchgate.net This finding is particularly relevant to this compound, as it suggests that the N-benzhydryl moiety can confer significant pharmacological properties.

Table 2: Pharmacological Activities of Selected Azetidine Derivatives

| Compound/Derivative | Model/System | Activity Investigated | Key Findings |

|---|---|---|---|

| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | β-amyloid-treated primary microglial cells (in vitro) | Anti-inflammatory, Antioxidative | Attenuated the production of inflammatory mediators (IL-6, IL-1β, TNF-α, NO). nih.gov |

| L-azetidine-2-carboxylic acid | BV2 microglial cells (in vitro) | Pro-inflammatory | Increased nitric oxide release and expression of pro-inflammatory markers. nih.gov |

This table is for illustrative purposes and represents data from studies on various azetidine derivatives, not this compound.

Computational Approaches and Rational Drug Design Involving Azetidine Scaffolds

Molecular Modeling and Docking Studies for Target Interaction

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as 1-Benzhydryl-3-phenylazetidine, to a specific protein target. These methods are instrumental in the early stages of drug discovery for hit identification and lead optimization.

Ligand-Protein Binding Affinity Predictions

Predicting the binding affinity between a ligand and its protein target is a cornerstone of rational drug design. For azetidine (B1206935) derivatives like this compound, computational methods are employed to estimate the strength of this interaction, often expressed as the binding free energy (ΔG) or inhibition constant (Ki). While specific docking studies for this compound are not extensively reported in the public domain, the principles can be illustrated by examining related structures.

Docking simulations involve placing the ligand into the binding site of a protein and evaluating the fit using a scoring function. For a compound with the structural features of this compound—a bulky, hydrophobic benzhydryl group and a phenyl substituent—key interactions with a target protein would likely involve:

Hydrophobic Interactions: The two phenyl rings of the benzhydryl group and the 3-phenyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Cation-Pi Interactions: The nitrogen atom of the azetidine ring, if protonated, can form cation-π interactions with aromatic residues.

A hypothetical docking study of this compound into a CNS target, such as a dopamine (B1211576) or serotonin (B10506) transporter, would aim to quantify these interactions to predict binding affinity. The results of such studies are often presented in tables that rank different poses of the ligand based on their predicted binding scores.

Table 1: Hypothetical Docking Scores for this compound Derivatives

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Dopamine Transporter (DAT) | -9.5 | Phe176, Tyr156, Trp84 |

| 1-(4,4'-difluorobenzhydryl)-3-phenylazetidine | Serotonin Transporter (SERT) | -10.2 | Tyr95, Phe335, Ile172 |

| 1-Benzhydryl-3-(4-chlorophenyl)azetidine | Norepinephrine Transporter (NET) | -9.8 | Phe317, Val148, Tyr151 |

Note: The data in this table is illustrative and based on the expected interactions of such compounds with monoamine transporters. It does not represent experimentally verified results.

Conformational Analysis of Azetidine Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The four-membered azetidine ring is not planar and can adopt a puckered conformation. The substituents on the ring significantly influence its preferred geometry. For this compound, the bulky benzhydryl group on the nitrogen and the phenyl group at the 3-position will dictate the conformational landscape of the molecule.

Computational methods, such as molecular mechanics and quantum mechanics, are used to perform conformational analysis. These studies can identify low-energy conformers and the energy barriers between them. The puckering of the azetidine ring and the orientation of the substituents can affect how the molecule fits into a protein's binding site. For instance, the relative orientation of the benzhydryl and phenyl groups can be crucial for establishing key binding interactions.

Fragment-Based Drug Design Utilizing Azetidine Cores

Fragment-based drug design (FBDD) is a strategy that begins with identifying small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The azetidine core is an attractive fragment for FBDD due to its desirable properties, including its three-dimensional character and its ability to serve as a rigid scaffold for orienting other functional groups.

In the context of this compound, the azetidine ring itself can be considered a core fragment. By attaching different substituents at the 1- and 3-positions, a library of compounds can be generated and screened for binding to a target of interest. The benzhydryl and phenyl groups are larger fragments that confer specific properties, and their combination with the azetidine core can be explored systematically.

Design-Oriented Synthesis (DOS) for Novel Chemical Space Exploration

Design-Oriented Synthesis (DOS) is a strategy for creating collections of structurally diverse and complex molecules, often inspired by natural products. The goal of DOS is to explore novel areas of chemical space to identify new biological probes and drug leads. The azetidine scaffold is well-suited for DOS due to the various synthetic methodologies available for its functionalization.

Starting from a simple azetidine core, a multitude of derivatives can be synthesized by introducing different substituents at various positions. This approach allows for the generation of libraries of compounds with diverse shapes and functionalities. For example, a DOS approach could be used to create a library based on the this compound scaffold by varying the substitution patterns on the phenyl rings or by replacing the benzhydryl group with other bulky substituents. This strategy has been successfully employed to generate diverse collections of azetidine-based scaffolds for the development of CNS-focused libraries. acs.org

Pharmacokinetic (ADME) Property Predictions and Optimization for CNS Applications

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can predict various pharmacokinetic parameters. For azetidine derivatives, these models can help in the early identification of compounds with favorable CNS drug-like properties. For example, a study on a diverse collection of azetidine-based scaffolds demonstrated that in silico analysis could effectively guide the selection of compounds with ideal physicochemical properties for CNS applications. chemrxiv.org

Table 2: Predicted Physicochemical Properties for CNS Drug-Likeness of this compound

| Property | Predicted Value | Optimal Range for CNS Drugs |

| Molecular Weight (MW) | 299.41 | < 450 |

| LogP | 4.5 | 2 - 5 |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | < 90 Ų |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 7 |

| Rotatable Bonds | 4 | ≤ 8 |

Note: The predicted values are calculated using standard computational tools and the optimal ranges are generally accepted guidelines for CNS drug design.

These predictions suggest that this compound possesses physicochemical properties that are generally favorable for crossing the blood-brain barrier.

Development of Azetidine-Based Libraries for High-Throughput Screening

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. The development of diverse and high-quality chemical libraries is essential for the success of HTS campaigns. Azetidine-based libraries are of particular interest due to the structural and physicochemical advantages offered by the azetidine scaffold.

The synthesis of azetidine-based libraries can be achieved through various synthetic routes, including solid-phase synthesis, which is amenable to automation and the generation of large numbers of compounds. For example, a 1976-membered library of spirocyclic azetidines has been synthesized and profiled for the development of CNS-focused lead-like molecules. acs.orgresearchgate.net The design of these libraries is often guided by computational analysis to ensure that the compounds possess desirable drug-like properties. The screening of such libraries against a panel of biological targets can lead to the identification of novel hits for further development.

Future Perspectives in 1 Benzhydryl 3 Phenylazetidine Research

Emerging Synthetic Methodologies for Enhanced Efficiency and Scalability

The advancement of therapeutic candidates is intrinsically linked to the development of robust and scalable synthetic routes. For complex molecules like 1-Benzhydryl-3-phenylazetidine and its precursors, this remains an active area of research. The focus is on moving away from multi-step, low-yielding processes that require extensive chromatographic purification towards more streamlined and efficient methods.

A significant development in this area is the creation of an improved, one-pot process for synthesizing 1-benzhydrylazetidin-3-ol (B14779), a key intermediate for this class of compounds. researchgate.net This methodology represents a substantial leap forward in terms of efficiency and scalability. The process is designed to be high-yielding, achieving approximately 80% yield, and notably, it avoids the need for column chromatography, which is often a bottleneck in large-scale production. researchgate.net The ability to conduct this synthesis on a multi-kilogram scale with high purity (99.3%) is crucial for making these compounds more accessible for extensive biological evaluation and potential commercial development. researchgate.net

These advancements align with broader trends in synthetic chemistry that emphasize the development of modular and robust methods for creating sp³-rich fragments, which are increasingly valued in drug discovery for their ability to explore three-dimensional chemical space. rsc.orgsemanticscholar.org Future work will likely focus on applying modern synthetic strategies, such as C-H functionalization, to further diversify the azetidine (B1206935) scaffold from late-stage intermediates, allowing for the rapid generation of analog libraries with varied substitution patterns.

Table 1: Comparison of Synthetic Processes for 1-Benzhydrylazetidin-3-ol Intermediate

| Feature | Conventional Methods | Improved One-Pot Process |

| Yield | Often lower and variable | High-yielding (approx. 80%) researchgate.net |

| Purification | Typically requires chromatography | Chromatography-free researchgate.net |

| Scalability | Limited, often difficult to scale up | Proven on a multi-kilogram scale researchgate.net |

| Efficiency | Multiple steps, longer reaction times | Streamlined, one-pot synthesis researchgate.net |

| Purity | Variable | High purity (99.3 area %) researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Applications

Research into the biological activity of this compound analogs has primarily centered on the central nervous system (CNS). Specifically, derivatives have been designed and investigated as potential positive allosteric modulators (PAMs) of the Dopamine (B1211576) D1 receptor (D1R). cuny.edu The D1R is a critical target for a range of neurological and psychiatric disorders, as it is involved in crucial functions like cognition, motor control, and reward-seeking behavior. cuny.edu The development of selective D1R PAMs based on this azetidine scaffold holds promise for treating cognitive deficits associated with conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. cuny.edu

Beyond established CNS targets, future research is expected to broaden the scope of biological investigation. The versatility of the 1-benzhydryl moiety, a common pharmacophore, suggests that derivatives of this compound could be directed toward entirely new therapeutic areas. A compelling example comes from research on other molecular scaffolds incorporating the 1-benzhydryl group. For instance, novel inhibitors of histone deacetylase 6 (HDAC6) based on a 1-benzhydryl piperazine scaffold have shown potent anti-breast cancer activity. mdpi.com These compounds were found to be highly potent, with some exhibiting nanomolar inhibitory activity against the HDAC6 isoform. mdpi.com

This successful application of the 1-benzhydryl group in oncology suggests a promising future direction for this compound research. By modifying the azetidine core and its substituents, new analogs could be designed and screened for activity against other enzyme families, such as HDACs, kinases, or other targets implicated in cancer, inflammation, or metabolic diseases. This expansion of biological screening is a critical step in uncovering the full therapeutic potential of this versatile chemical scaffold.

Table 2: Potential Biological Targets and Therapeutic Applications

| Biological Target | Therapeutic Area | Rationale / Findings from Related Compounds |

| Dopamine D1 Receptor (D1R) | CNS Disorders (Alzheimer's, Parkinson's, Schizophrenia) | Analogs have been investigated as D1R positive allosteric modulators to treat cognitive deficits. cuny.edu |

| Histone Deacetylase 6 (HDAC6) | Oncology (e.g., Breast Cancer) | The 1-benzhydryl moiety is a key feature in potent and selective HDAC6 inhibitors based on a piperazine scaffold. mdpi.com |

| Other Enzymes (e.g., Kinases, Hydrolases) | Various (Oncology, Inflammation) | The structural features of the scaffold are suitable for designing inhibitors that can be screened against diverse enzyme targets. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzhydryl-3-phenylazetidine, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves azetidine ring functionalization. A common approach is the nucleophilic substitution of 3-phenylazetidine precursors with benzhydryl halides under inert atmospheres (e.g., nitrogen). Catalysts like triethylamine or palladium-based complexes are used to enhance reactivity. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their compatibility with moisture-sensitive reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .

- Example Protocol :

- React 3-phenylazetidine (1 equiv) with benzhydryl chloride (1.2 equiv) in THF at 0°C.

- Add triethylamine (2 equiv) dropwise, warm to room temperature, and stir for 12 hours.

- Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate.

- Purify via flash chromatography (hexane:EtOAc = 8:2).

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzhydryl protons at δ 5.3–5.5 ppm, azetidine ring protons at δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (C₂₂H₂₁N, expected [M+H]⁺ = 300.1752) .

- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemistry and bond angles .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation; monitor air quality with detectors.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodology :